2-Oxoarginine
Overview
Description
2-Oxoarginine is a guanidino compound metabolite of arginine catabolism . It is also known by other names such as 2-oxo-5-Guanidinopentanoic acid, 5-Guanidino-2-oxovaleric acid, alpha-Keto-delta-guanidinovaleric acid, 5-Carbamimidamido-2-oxopentanoic acid, and 5-Guanidino-2-oxopentanoic acid .
Relevant Papers Several papers were found during the search. One paper discusses the characterization of structurally related peptide impurities using HPLC-QTOF-MS/MS . Another paper discusses the restoration of metabolic changes in experimental allergic asthma by the anti-malarial drug artesunate . A third paper discusses a urinary metabolomics study of rats after exposure to acrylamide .
Scientific Research Applications
Urinary Metabolomics in Rat Models
In a study examining the effects of acrylamide (ACR) exposure on rats, researchers found that 2-Oxoarginine was significantly elevated in the urine of ACR-dosed rats. This suggests that 2-Oxoarginine could act as a sensitive biomarker for ACR exposure and help in understanding the toxic mechanisms and assessing the health effects of chronic low-dose ACR exposure (Wang et al., 2015).
Genetic Variants in Cats and Dietary Intervention
A study on cats with genetic variants of alanine-glyoxylate aminotransferase 2 (AGXT2) revealed an association with 2-Oxoarginine. It found that cats with specific AGXT2 genotypes responded differently to dietary interventions aimed at reducing calcium oxalate stone formation, indicating a potential role for 2-Oxoarginine in veterinary nutritional studies (Hall et al., 2022).
Bone and Cartilage Health in Pigs
Research on the effects of 2-oxoglutaric acid supplementation (a precursor of glutamine and 2-Oxoarginine) on pigs post-fundectomy revealed that it could prevent the negative effects on cancellous bone and cartilage. This study suggests potential applications of 2-Oxoarginine precursors in animal health and development (Tomaszewska et al., 2015).
Synthesis and Properties of Schiff Bases
A study exploring the complexation properties of oxime-containing Schiff bases with Co(II) ions suggests potential applications in the development of oxygen bioinorganic complexes and synthetic oxygen transporters. This research provides a foundation for future studies on catalytic activity and oxygen binding in such systems (Pająk et al., 2022).
Crystal Structure and Quantum Chemistry of 2-Amino-2-Oxoacetic Acid
The structural characterization of 2-amino-2-oxoacetic acid, a compound with significant biological effects, including potential anti-cancer and anti-diabetic applications, was conducted using powder X-ray diffraction and other techniques. This study is crucial for understanding the compound's action mechanisms (Delgado et al., 2019).
properties
IUPAC Name |
5-(diaminomethylideneamino)-2-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHXJXXVVHMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190632 | |
Record name | alpha-Keto-delta-guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Oxoarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Oxoarginine | |
CAS RN |
3715-10-4 | |
Record name | α-keto-δ-Guanidinovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3715-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Keto-delta-guanidinovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Keto-delta-guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-carbamimidamido-2-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Oxoarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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